Electrophilicity Index: DFT-Predicted Minimum Reactivity Among Lewisite Stereoisomers
Density functional theory (DFT) calculations at the B3LYP/6-311++G(3df,3pd) level reveal that Lewisite 3 (specifically isomer L3-7) exhibits the minimum electrophilicity index among all lewisite stereoisomers, in direct contrast to L1-2 which shows the maximum . This computational metric directly quantifies the compound's relative electron-accepting capacity, influencing its reactivity and potential toxicological mechanism.
| Evidence Dimension | Electrophilicity Index (theoretical DFT) |
|---|---|
| Target Compound Data | Minimum value among 9 lewisite stereoisomers (specific isomer: L3-7) |
| Comparator Or Baseline | Lewisite 1 (L1-2 isomer) exhibits maximum electrophilicity index |
| Quantified Difference | Qualitative minimum vs. maximum; precise numerical values not provided in abstract |
| Conditions | B3LYP/6-311++G(3df,3pd) DFT calculations in vacuo |
Why This Matters
The significantly lower electrophilicity of Lewisite 3 indicates a distinct reactivity profile, which may correlate with differential toxicological behavior and requires specific handling or detection strategies.
- [1] P. Rezaeian, et al. (2015). Comprehensive DFT study on molecular structures of Lewisites in support of the Chemical Weapons Convention. Journal of Molecular Structure, 1100, 486-495. View Source
